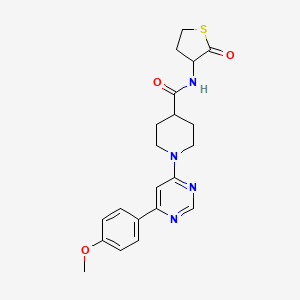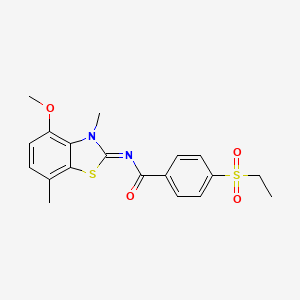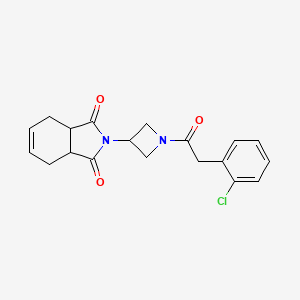
2-(1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a chemical substance with the molecular formula C19H19ClN2O3 and a molecular weight of 358.821. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are general methods for synthesizing similar compounds. For instance, the starting materials 2-(2-chlorophenyl)-(1) and 2-(3-chlorophenyl)-(2) succinic acids were prepared in line with the method described by Miller and Long2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H19ClN2O31. However, the specific arrangement of these atoms in space, which would provide a complete picture of the molecule’s structure, is not provided in the available resources.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been evaluated for various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, we know that it has a molecular weight of 358.821.Scientific Research Applications
Synthesis and Potential Chemotherapeutic Applications
Novel Synthesis Approaches : The synthesis of novel azaimidoxy compounds, including those with structures related to the specified compound, has been explored for their potential antimicrobial activities. These compounds are synthesized through a diazotization reaction followed by a coupling with specific aromatic primary amine derivatives, highlighting a methodological approach to creating potential chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Antimicrobial Screening : The antimicrobial screening of these synthesized compounds is aimed at evaluating their potential as chemotherapeutic agents. This involves testing against various microbial strains to ascertain their effectiveness in inhibiting growth, thus contributing to the development of new antimicrobial therapies.
Chemical Structure and Transformations
- Structural Studies and Transformations : Research into the synthesis of related compounds, such as hexahydro-1H-isoindole-1,3(2H)-dione derivatives, involves exploring the chemical transformations that can lead to novel compounds with potential applications in medicinal chemistry. This includes the epoxidation of compounds and subsequent reactions with nucleophiles to create amino and triazole derivatives (Tan et al., 2016).
Innovative Synthetic Methods
- Microwave-Assisted Synthesis : The development of efficient synthetic methods, such as microwave-assisted reactions, demonstrates the innovation in the field of chemical synthesis. These methods offer rapid and effective routes to synthesizing nitrogen and sulfur-containing heterocyclic compounds, showcasing the compound's relevance in advancing synthetic methodologies (Mistry & Desai, 2006).
Applications in Material Science
- Enhancement of Epoxy Resin Properties : Studies have also focused on the synthesis of reactive modifiers, like those related to the specified compound, to enhance the thermal and mechanical properties of epoxy resins. This research demonstrates the compound's utility in material science, particularly in developing high-performance materials with improved characteristics (Juang et al., 2011).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, similar compounds were tested for their neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect2.
Future Directions
The future directions for this compound could involve further research into its potential applications, given the wide range of biological activities exhibited by similar compounds3. However, specific future directions are not mentioned in the available resources.
properties
IUPAC Name |
2-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-8-4-1-5-12(16)9-17(23)21-10-13(11-21)22-18(24)14-6-2-3-7-15(14)19(22)25/h1-5,8,13-15H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTNSZKFGJSOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(2-chlorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

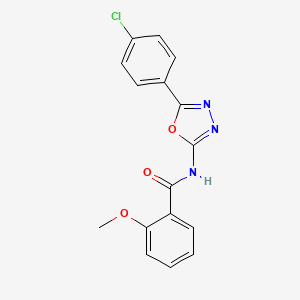


![2,5-dimethyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2536788.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2536789.png)
![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)
![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate](/img/structure/B2536793.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2536794.png)
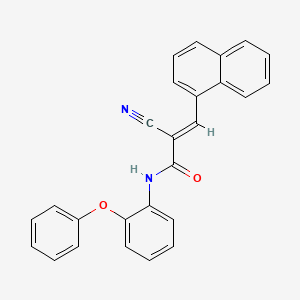
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2536799.png)
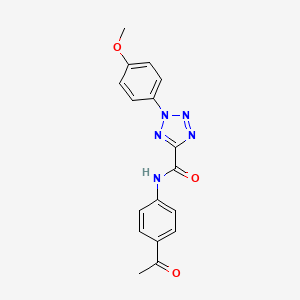
![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)
